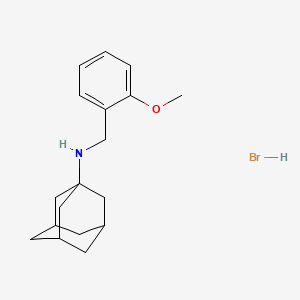
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is of interest due to its potential pharmacological applications and its role in scientific research.
Métodos De Preparación
The synthesis of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide can be achieved through several synthetic routes. . This method is widely used due to its efficiency and cost-effectiveness. Industrial production methods may involve multi-step synthesis processes, including cyclization, hydrogenation, and amination reactions to obtain the desired piperidine derivative .
Análisis De Reacciones Químicas
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential pharmacological activities, including its role as a focal adhesion kinase (FAK) inhibitor and its anticancer properties . The compound’s ability to interact with specific molecular targets makes it valuable in drug discovery and development. Additionally, it has applications in the study of piperidine-containing compounds and their biological activities .
Mecanismo De Acción
The mechanism of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a FAK inhibitor, it binds to the focal adhesion kinase enzyme, inhibiting its activity and thereby affecting cell adhesion, migration, and proliferation . This mechanism is particularly relevant in the context of cancer research, where inhibiting FAK can lead to reduced tumor growth and metastasis. The compound’s hydroxypiperidine moiety also contributes to its biological activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide can be compared with other similar compounds, such as N-(4-(quinazolin-2-yl)phenyl)benzamide derivatives . These compounds share structural similarities but differ in their specific functional groups and pharmacological activities. The uniqueness of this compound lies in its hydroxypiperidine moiety, which imparts distinct biological properties and enhances its potential as a therapeutic agent . Other similar compounds include various piperidine derivatives that have been studied for their pharmacological applications .
Propiedades
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18-10-12-22(13-11-18)19(24)14-15-6-8-17(9-7-15)21-20(25)16-4-2-1-3-5-16/h1-9,18,23H,10-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTZDQSRXGIBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3018461.png)


![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B3018474.png)
![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3018476.png)
